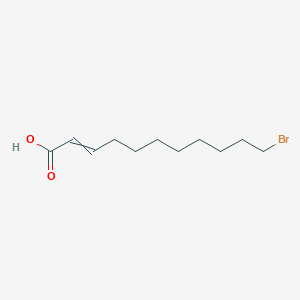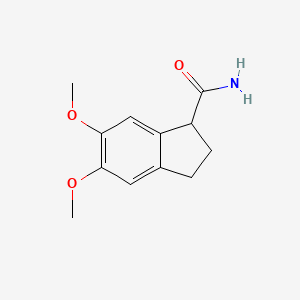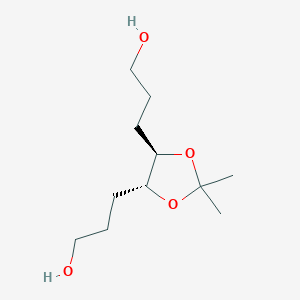
2-Pyrrolidinone, 1-(cyclohexylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyrrolidinone, 1-(cyclohexylmethyl)- is an organic compound that belongs to the class of lactams, specifically a derivative of pyrrolidinone. This compound features a pyrrolidinone ring substituted with a cyclohexylmethyl group. It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 1-(cyclohexylmethyl)- typically involves the reaction of pyrrolidinone with cyclohexylmethyl halides under basic conditions. A common method includes:
Starting Materials: Pyrrolidinone and cyclohexylmethyl chloride or bromide.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The base deprotonates the pyrrolidinone, forming a nucleophilic species that attacks the cyclohexylmethyl halide, resulting in the substitution of the halide with the pyrrolidinone ring.
Industrial Production Methods
On an industrial scale, the production of 2-Pyrrolidinone, 1-(cyclohexylmethyl)- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.
化学反応の分析
Types of Reactions
2-Pyrrolidinone, 1-(cyclohexylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding lactams or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, converting the lactam to the corresponding amine.
Substitution: Nucleophilic substitution reactions are common, where the cyclohexylmethyl group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or THF.
Major Products Formed
Oxidation: Formation of carboxylic acids or lactams.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyrrolidinones.
科学的研究の応用
2-Pyrrolidinone, 1-(cyclohexylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of polymers, resins, and as a solvent in various industrial processes.
作用機序
The mechanism of action of 2-Pyrrolidinone, 1-(cyclohexylmethyl)- depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The cyclohexylmethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability.
類似化合物との比較
Similar Compounds
2-Pyrrolidinone: The parent compound without the cyclohexylmethyl substitution.
N-Methyl-2-pyrrolidone: A derivative with a methyl group instead of a cyclohexylmethyl group.
N-Ethyl-2-pyrrolidone: A derivative with an ethyl group.
Uniqueness
2-Pyrrolidinone, 1-(cyclohexylmethyl)- is unique due to the presence of the cyclohexylmethyl group, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for enhanced biological activity compared to its simpler analogs.
This compound’s versatility and unique properties make it a valuable subject of study in various scientific disciplines
特性
CAS番号 |
154349-85-6 |
|---|---|
分子式 |
C11H19NO |
分子量 |
181.27 g/mol |
IUPAC名 |
1-(cyclohexylmethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H19NO/c13-11-7-4-8-12(11)9-10-5-2-1-3-6-10/h10H,1-9H2 |
InChIキー |
IESLDMNLOWUVKI-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)CN2CCCC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![O-[2-(Hydroxymethyl)phenyl] O-methyl phosphorothioate](/img/structure/B14273278.png)


![Dihydroxyphosphanyl [dihydroxyphosphanyloxy(hydroxy)phosphanyl] hydrogen phosphite](/img/structure/B14273307.png)





![Benzaldehyde, 2-[(acetyloxy)methyl]-3-methoxy-](/img/structure/B14273356.png)
![2-Propen-1-one, 3-[4-(methylthio)phenyl]-1-(2-naphthalenyl)-](/img/structure/B14273372.png)

![4,4-Bis(methylsulfanyl)-7-oxo-2-[(trimethylsilyl)methyl]oct-1-en-3-yl carbonate](/img/structure/B14273376.png)

